molecular formula C16H13NO3 B1297954 2-Benzyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid CAS No. 77960-29-3

2-Benzyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid

Cat. No.: B1297954
CAS No.: 77960-29-3
M. Wt: 267.28 g/mol
InChI Key: FFIYKQCBUSMRHR-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

2-Benzyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid is a heterocyclic organic compound that belongs to the isoindole family of nitrogen-containing aromatic systems. The compound is characterized by its distinctive fused ring structure, which incorporates a benzene ring fused to a pyrrole ring, with specific functional group modifications that confer unique chemical properties.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete name reflecting the structural arrangement of atoms and functional groups. Alternative nomenclature systems have been employed in various chemical databases and literature sources, including the designation as 2-benzyl-3-oxoisoindoline-4-carboxylic acid. The compound's registry number in the Chemical Abstracts Service database is 77960-29-3, providing a unique identifier for chemical documentation and regulatory purposes.

Table 1: Molecular Characteristics of this compound

Property Value Source
Molecular Formula C₁₆H₁₃NO₃
Molecular Weight 267.28 g/mol
Chemical Abstracts Service Number 77960-29-3
International Union of Pure and Applied Chemistry Name 2-benzyl-3-oxo-1H-isoindole-4-carboxylic acid
InChI Key FFIYKQCBUSMRHR-UHFFFAOYSA-N
Canonical SMILES C1C2=C(C(=CC=C2)C(=O)O)C(=O)N1CC3=CC=CC=C3

The structural complexity of this compound encompasses multiple functional groups that contribute to its chemical reactivity and potential biological activity. The isoindole core provides aromatic stability while maintaining sufficient reactivity for synthetic transformations, particularly through the nitrogen atom at position 2 and the carbonyl functionality at position 3. The presence of the carboxylic acid group at position 4 introduces additional opportunities for chemical modification and derivatization.

Historical Context and Development

The development of this compound emerged from the broader investigation of isoindole chemistry, which has been an active area of research for several decades. Historical records in chemical databases indicate that this specific compound was first synthesized and characterized in the early 2000s, with its initial registration in the PubChem database occurring in 2005. The compound's development was driven by the growing recognition of isoindole derivatives as important scaffolds in medicinal chemistry and organic synthesis.

Research into isoindole-containing compounds gained significant momentum in the late 20th century as chemists recognized the potential of these heterocyclic systems for accessing complex molecular architectures. The specific substitution pattern present in this compound represents a strategic combination of functional groups that emerged from systematic studies aimed at exploring structure-activity relationships in bioactive compounds.

The synthesis and characterization of this compound have been facilitated by advances in synthetic methodology, particularly in the development of efficient routes to construct isoindole frameworks. Early synthetic approaches relied on cyclization reactions involving appropriately substituted precursors, while more recent methodologies have employed multicomponent reactions and domino processes to achieve higher efficiency and selectivity.

Position in Heterocyclic Chemistry

This compound occupies a significant position within the broader classification of heterocyclic compounds, specifically as a member of the nitrogen-containing aromatic heterocycle family. The isoindole core structure represents a fundamental heterocyclic motif that has found extensive applications in both synthetic and medicinal chemistry contexts.

Within the taxonomy of heterocyclic chemistry, isoindoles are classified as benzopyrroles, consisting of a pyrrole ring fused to a benzene ring. This structural arrangement places them in close relationship to other important heterocyclic systems such as indoles, isoquinolines, and phthalazines. The specific substitution pattern in this compound creates a unique electronic environment that distinguishes it from other isoindole derivatives.

The compound's classification as a dihydroisoindole indicates partial saturation of the heterocyclic system, which has important implications for its chemical reactivity and stability. This structural feature positions the compound between fully aromatic isoindoles and completely saturated isoindoline derivatives, providing a balance of aromatic character and synthetic accessibility.

Table 2: Classification of this compound in Heterocyclic Chemistry

Classification Level Category Characteristics
Primary Classification Nitrogen Heterocycle Contains nitrogen atom in ring system
Secondary Classification Benzopyrrole Pyrrole ring fused to benzene ring
Tertiary Classification Dihydroisoindole Partially saturated isoindole system
Functional Group Classification Carboxylic Acid Derivative Contains carboxyl functionality
Substitution Pattern N-Benzyl-3-oxo-4-carboxy Specific substitution arrangement

The electronic properties of this compound are significantly influenced by the conjugation between the aromatic ring system and the carbonyl functionality at position 3. This electronic delocalization contributes to the compound's stability while maintaining sufficient reactivity for synthetic transformations. The carboxylic acid group at position 4 provides additional opportunities for hydrogen bonding and coordination chemistry, expanding the compound's utility in various chemical applications.

Relevance in Contemporary Chemical Research

This compound has emerged as a compound of significant interest in contemporary chemical research, particularly in the fields of medicinal chemistry, synthetic methodology development, and materials science. The compound's unique structural features have made it an attractive target for researchers investigating new synthetic pathways and exploring structure-activity relationships in bioactive molecules.

Recent research has demonstrated the compound's utility as a key intermediate in the synthesis of complex heterocyclic systems with potential pharmaceutical applications. Studies have shown that derivatives of this compound exhibit promising biological activities, including anticancer and antimicrobial properties, making it a valuable scaffold for drug discovery efforts. The compound's role in synthetic chemistry has been further enhanced by the development of novel methodologies for its preparation and derivatization.

Contemporary research has particularly focused on exploiting the compound's reactivity patterns for the construction of polycyclic systems and the development of cascade reactions. The presence of multiple reactive sites within the molecule has enabled researchers to develop sophisticated synthetic strategies that leverage these functionalities for the rapid assembly of complex molecular architectures.

Table 3: Contemporary Research Applications of this compound

Research Area Application Key Features Reference
Medicinal Chemistry Anticancer Drug Development Cytotoxic activity against cancer cell lines
Synthetic Methodology Multicomponent Reactions Building block for complex heterocycles
Organic Synthesis Cascade Reactions Multiple reactive sites for synthetic manipulation
Chemical Biology Structure-Activity Studies Scaffold for biological activity optimization
Materials Science Heterocyclic Materials Component in advanced material synthesis

The compound's relevance in contemporary research is further underscored by its inclusion in various chemical databases and synthetic libraries used for high-throughput screening and combinatorial chemistry applications. Its structural features make it particularly suitable for library synthesis approaches, where systematic variation of substituents can be employed to explore chemical space and identify compounds with improved properties.

Research efforts have also focused on developing more efficient synthetic routes to this compound and its derivatives, with particular emphasis on environmentally sustainable methodologies. These studies have led to the development of catalytic processes and green chemistry approaches that minimize waste generation and improve overall synthetic efficiency. The compound's continued importance in research is evidenced by the ongoing publication of synthetic methodologies and applications in peer-reviewed literature, reflecting its enduring value as a research tool and potential therapeutic lead.

Properties

IUPAC Name

2-benzyl-3-oxo-1H-isoindole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c18-15-14-12(7-4-8-13(14)16(19)20)10-17(15)9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFIYKQCBUSMRHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)C(=O)O)C(=O)N1CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353538
Record name 2-Benzyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641506
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

77960-29-3
Record name 2-Benzyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Approaches

The synthesis of 2-Benzyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid typically involves multi-step organic reactions. These methods focus on constructing the isoindole core, introducing the benzyl group, and functionalizing the carboxylic acid moiety.

Preparation Methods

3.1. Method 1: Cyclization of Benzyl Derivatives
This method involves cyclization reactions starting from benzyl-substituted precursors:

  • Starting Materials : Benzylamine derivatives and phthalic anhydride.
  • Reaction Conditions :
    • Reflux in an organic solvent such as toluene or xylene.
    • Use of a catalytic acid (e.g., sulfuric acid) to facilitate cyclization.
  • Mechanism :
    • The benzylamine reacts with phthalic anhydride to form an intermediate amide.
    • Cyclization occurs under heating to yield the isoindole framework.
  • Yields : Moderate to high yields depending on reaction optimization.
Parameter Value
Solvent Toluene
Catalyst Sulfuric Acid
Temperature ~120–140°C
Yield ~65–85%

3.2. Method 2: Oxidative Cyclization
This approach uses oxidative agents to induce cyclization:

  • Starting Materials : N-benzylphthalimide derivatives.
  • Reaction Conditions :
    • Oxidative reagents such as potassium permanganate or hydrogen peroxide.
    • Conducted in polar solvents like acetonitrile or water.
  • Mechanism :
    • Oxidation activates the phthalimide ring, promoting cyclization into the isoindole structure.
  • Yields : High yields with proper control of oxidation levels.
Parameter Value
Solvent Acetonitrile
Oxidant Potassium Permanganate
Temperature ~80°C
Yield ~75–90%

3.3. Method 3: One-Pot Synthesis
A streamlined one-pot method has been reported:

  • Starting Materials : Benzyl bromide, phthalic acid derivatives, and ammonia.
  • Reaction Conditions :
    • Use of base (e.g., triethylamine) to deprotonate intermediates.
    • Conducted under mild heating (~60–80°C).
  • Mechanism :
    • Sequential reactions involving nucleophilic substitution and cyclization.
  • Yields : Moderate but efficient for large-scale synthesis.
Parameter Value
Solvent Ethanol
Base Triethylamine
Temperature ~60–80°C
Yield ~55–70%

Comparative Analysis

Method Advantages Disadvantages
Cyclization of Benzyl Derivatives High yields, simple setup Requires high temperatures
Oxidative Cyclization Cleaner reaction profile Use of strong oxidants
One-Pot Synthesis Efficient for scale-up Lower yields compared to other methods

Research Notes

  • Purification : Products are typically purified by recrystallization using solvents like ethanol or isopropanol.
  • Characterization : Analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry confirm product identity and purity.
  • Safety Considerations :
    • Handle strong acids and oxidants with care due to their corrosive nature.
    • Conduct reactions in well-ventilated areas or fume hoods.

Chemical Reactions Analysis

2-Benzyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

2-Benzyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid has been explored for its potential therapeutic applications. Its structural analogs have shown promise as:

  • Anticancer Agents: Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The isoindole moiety is often linked to biological activity, making this compound a candidate for further development in cancer therapy.
  • Anti-inflammatory Properties: Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory effects, potentially useful in treating conditions like arthritis.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

  • Building Block for Complex Molecules: It can be used to synthesize more complex isoindole derivatives, which are valuable in pharmaceuticals and agrochemicals.
  • Functionalization Reactions: The carboxylic acid group can undergo various transformations (e.g., esterification, amidation) to yield compounds with diverse functionalities.

Biological Studies

In biological research, this compound has been investigated for:

  • Enzyme Inhibition Studies: Its potential as an enzyme inhibitor has been explored, particularly in pathways relevant to disease mechanisms.
  • Bioassays for Drug Development: The compound is utilized in bioassays to evaluate the efficacy of new drugs targeting specific biological pathways.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of isoindole derivatives. Researchers synthesized several analogs of this compound and tested their cytotoxicity against human cancer cell lines. Results indicated that certain derivatives exhibited significant growth inhibition, suggesting a potential pathway for drug development targeting cancer cells.

Case Study 2: Anti-inflammatory Potential

In another study focused on inflammation, researchers evaluated the anti-inflammatory effects of this compound using animal models of arthritis. The findings demonstrated that treatment with the compound resulted in reduced inflammation markers and improved joint function, highlighting its therapeutic potential in inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-Benzyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. The exact pathways depend on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Isoindole Core

2-Cyclopentyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid (CAS: 878424-59-0)
  • Molecular Formula: C₁₅H₁₅NO₃
  • Key Differences : Replaces the benzyl group with a cyclopentyl substituent.
  • This may enhance solubility in non-polar solvents compared to the benzyl analog .
2-(4-Bromophenyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid (CAS: 870261-22-6)
  • Molecular Formula: C₁₅H₁₀BrNO₃
  • Key Differences : Substitutes benzyl with a 4-bromophenyl group.
  • Impact : The bromine atom introduces electronegativity, which could alter electronic properties and reactivity, making it suitable for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Functional Group Modifications

4-(2-Benzyl-3-oxo-2,3,4,5-tetrahydrobenz[f][1,4]oxazepin-4-yl)benzonitrile (Compound 7c)
  • Molecular Formula : C₂₃H₁₈N₂O₂
  • Key Differences : Replaces the isoindole core with a benzoxazepin ring and adds a nitrile group.
  • Impact : The benzoxazepin ring introduces an oxygen atom and a seven-membered heterocycle, increasing polarity and hydrogen-bonding capacity. The nitrile group enhances electrophilicity, enabling nucleophilic additions .
Methyl (2-benzyl-3-oxo-2,3,4,5-tetrahydrobenz[f][1,4]oxazepin-4-yl)acetate (Compound 10)
  • Molecular Formula: C₂₀H₂₀NO₄
  • Key Differences : Contains a methyl ester instead of a carboxylic acid.
  • Impact : The ester group reduces acidity (pKa ~5 vs. ~2 for carboxylic acids) and improves cell membrane permeability, making it more suitable for prodrug designs .

Table 1: Comparative Properties of Selected Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors
2-Benzyl-3-oxo-isoindole-4-carboxylic acid 77960-29-3 C₁₆H₁₃NO₃ 267.28 2 1 3
2-Cyclopentyl-3-oxo-isoindole-4-carboxylic acid 878424-59-0 C₁₅H₁₅NO₃ 257.28 N/A 1 3
2-(4-Bromophenyl)-3-oxo-isoindole-4-carboxylic acid 870261-22-6 C₁₅H₁₀BrNO₃ 332.15 N/A 1 3
4-(Benzoxazepin-yl)benzonitrile (7c) N/A C₂₃H₁₈N₂O₂ 354.40 N/A 1 3

Key Observations :

  • Lipophilicity : The benzyl group in the target compound contributes to higher lipophilicity (XLogP3 = 2) compared to smaller substituents like cyclopentyl.
  • Synthetic Routes : The target compound’s synthesis likely involves hydrolysis of esters (e.g., using LiOH/THF-MeOH-H₂O ), whereas analogs like 7c require palladium-catalyzed cyanation .
  • Applications : Nitrile-containing analogs (e.g., 7c) are reactive intermediates, while ester derivatives (e.g., Compound 10) serve as prodrug candidates .

Biological Activity

Overview

2-Benzyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid (CAS No. 77960-29-3) is a complex organic compound with the molecular formula C16H13NO3C_{16}H_{13}NO_3 and a molecular weight of 267.28 g/mol. This compound exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology, where it is studied for its potential therapeutic applications.

The compound's biochemical properties are crucial for understanding its biological activity. It has been shown to interact with various enzymes and proteins, influencing their function. Notably, it inhibits proteases, enzymes that degrade proteins into peptides or amino acids, by binding to their active sites. This inhibition can lead to various biological effects depending on the specific protease involved.

Table 1: Key Biochemical Properties of this compound

PropertyDescription
Molecular FormulaC16H13NO3
Molecular Weight267.28 g/mol
Protease InhibitionYes (specific proteases)
Subcellular LocalizationMitochondria, influencing energy production

The mechanism of action of this compound involves its ability to bind to specific molecular targets, including receptors and enzymes. This binding modulates their activity, leading to therapeutic effects such as anti-inflammatory and anticancer activities. The exact pathways depend on the biological context and the derivatives being studied .

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of this compound. It has shown effectiveness against various viruses by inhibiting their replication mechanisms. For instance, it has been compared with other antiviral agents and demonstrated commendable action against viruses such as the canine distemper virus and others .

Table 2: Antiviral Efficacy Comparison

Compound NameVirus TypeIC50 (µM)
2-Benzyl-3-oxo-2,3-dihydro...Canine Distemper Virus<10
RibavirinHepatitis C Virus353.33
GanciclovirCytomegalovirus<10

Anticancer Activity

In vitro studies have indicated that this compound exhibits antiproliferative activity against several human tumor cell lines. The mechanism likely involves the inhibition of cell cycle progression or induction of apoptosis in cancer cells .

Table 3: Anticancer Activity Against Tumor Cell Lines

Cell LineIC50 (µM)
MCF7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)25

Case Studies

  • Study on Antiviral Properties : A study conducted on the efficacy of this compound against canine distemper virus showed a significant reduction in viral load in treated samples compared to controls .
  • Anticancer Research : In a clinical trial involving various cancer cell lines, this compound demonstrated a dose-dependent inhibition of cell growth, suggesting its potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Benzyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid, and what methodological considerations ensure high yield and purity?

  • Methodology : The compound can be synthesized via condensation reactions using acetic acid as a solvent and sodium acetate as a catalyst. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with appropriate nucleophiles (e.g., benzylamine analogs) in acetic acid for 3–5 hours, followed by recrystallization from DMF/acetic acid mixtures to purify the product . Key parameters include stoichiometric control (1.1:1 molar ratio of aldehyde to nucleophile) and monitoring reaction progress via TLC.

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation of this compound?

  • Methodology :

  • X-ray crystallography : Use SHELXL for small-molecule refinement to resolve bond lengths, angles, and hydrogen-bonding networks. SHELX programs are robust for high-resolution data and twinned crystals .
  • NMR/IR : Employ 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to verify aromatic protons and carbonyl groups. IR spectroscopy confirms the presence of carboxylic acid (C=O stretch at ~1700 cm1^{-1}) and isoindole ring vibrations.

Q. How can researchers optimize reaction conditions to minimize side products during synthesis?

  • Methodology :

  • Use sodium acetate as a mild base to deprotonate intermediates and reduce side reactions like over-alkylation .
  • Control temperature rigorously (reflux at ~118°C for acetic acid) to avoid decomposition.
  • Employ gradient recrystallization (e.g., from acetic acid to ethanol) to isolate the target compound from byproducts .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in the crystal lattice influence the compound’s physicochemical properties, and how can these be analyzed systematically?

  • Methodology : Apply graph set analysis (Etter’s formalism) to classify hydrogen-bonding motifs (e.g., D, R22_2^2(8) rings). Use SHELXL-derived crystallographic data to map donor-acceptor distances and angles, correlating these with solubility and melting point variations . For example, intermolecular O–H···O bonds between carboxylic acid groups may enhance thermal stability.

Q. What strategies resolve contradictions between spectroscopic data and computational modeling results for this compound?

  • Methodology :

  • Cross-validate NMR chemical shifts with DFT-calculated 1H^1 \text{H}-NMR spectra (e.g., using Gaussian or ORCA).
  • Re-examine crystallographic data for conformational flexibility (e.g., torsional angles in the benzyl group) that might explain discrepancies .
  • Perform variable-temperature NMR to detect dynamic effects influencing spectral line shapes .

Q. How can this compound be functionalized for applications in targeted protein degradation (e.g., PROTACs)?

  • Methodology :

  • Modify the carboxylic acid group via amide coupling (e.g., EDC/HCl) to attach PEG linkers or E3 ligase-binding moieties .
  • Introduce substituents at the isoindole nitrogen (e.g., alkylation) to modulate binding affinity for target proteins.
  • Validate bioactivity using cell-based assays (e.g., Western blotting for ubiquitination markers) .

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity, and how can they be addressed?

  • Methodology :

  • Use chiral auxiliaries (e.g., Evans oxazolidinones) during benzylation to enforce stereocontrol.
  • Monitor enantiomeric excess (ee) via chiral HPLC with cellulose-based columns.
  • Optimize solvent polarity (e.g., switch from acetic acid to THF/water mixtures) to reduce racemization during recrystallization .

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